molecular formula C15H15ClN2O3 B5886850 N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B5886850
M. Wt: 306.74 g/mol
InChI Key: ZFXLZAXKRJKXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. CDU has been shown to have a unique mechanism of action, which makes it a promising candidate for further exploration in the scientific community.

Mechanism of Action

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has a unique mechanism of action that involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division and intracellular transport. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This results in the disruption of cell division and intracellular transport, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its ability to inhibit cell growth and proliferation, its unique mechanism of action, and its potential use in cancer, neurodegenerative disease, and cardiovascular disease research. However, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, including the development of more efficient synthesis methods, the optimization of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's pharmacokinetic and pharmacodynamic properties, and the exploration of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea's mechanism of action and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea. The yield of the synthesis is typically around 60-70%.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have cardioprotective effects in animal models of cardiovascular disease.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLZAXKRJKXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

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